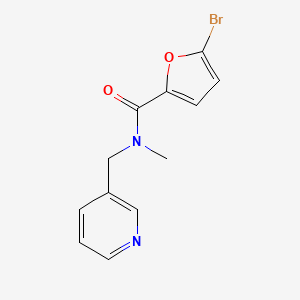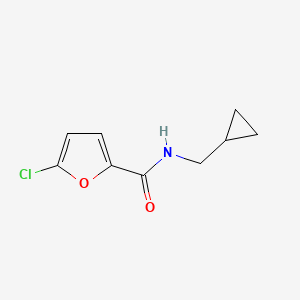
2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a pyridine-based molecule that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
The mechanism of action of 2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile involves its binding to the active site of the target enzyme, thereby inhibiting its activity. This compound has been shown to have a high binding affinity for cathepsin K, which is a key enzyme involved in bone resorption. Inhibition of cathepsin K can prevent bone loss and improve bone density in diseases such as osteoporosis.
Biochemical and Physiological Effects:
2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been shown to have significant biochemical and physiological effects. It has been demonstrated to have potent inhibitory activity against cathepsin K, cathepsin S, and cathepsin L. Inhibition of these enzymes can lead to a decrease in bone resorption, antigen presentation, and protein degradation. This compound has also been shown to have anti-inflammatory and analgesic effects, which can be beneficial in the treatment of various inflammatory and pain-related conditions.
実験室実験の利点と制限
One of the advantages of using 2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is its high binding affinity for cathepsin K, which makes it a potent inhibitor of this enzyme. However, its use in lab experiments is limited by its low solubility in water, which can affect its bioavailability and efficacy. This compound is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another area of research is the optimization of its binding affinity for other enzymes, which can expand its potential applications in scientific research. Further studies are also needed to investigate its potential therapeutic applications in diseases such as osteoporosis, arthritis, and cancer.
合成法
2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile can be synthesized using various methods, including the reaction of 2-methyl-6-pyridinecarbonitrile with 2-methylpiperidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-methyl-6-chloropyridine-3-carbonitrile with 2-methylpiperidine-1-carboxamide in the presence of a base such as potassium carbonate. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been used in scientific research as a potential inhibitor of various enzymes such as cathepsin K, cathepsin S, and cathepsin L. These enzymes are involved in various physiological processes such as bone resorption, antigen presentation, and protein degradation. Inhibition of these enzymes can have therapeutic implications in diseases such as osteoporosis, arthritis, and cancer. This compound has also been studied for its potential anti-inflammatory and analgesic effects.
特性
IUPAC Name |
2-methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-3-4-8-17(10)14(18)13-7-6-12(9-15)11(2)16-13/h6-7,10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVKHKZSIVKDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NC(=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(2-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)



![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)

